molecular formula C9H6FNO3 B2974283 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 1339509-57-7

6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No. B2974283
CAS RN: 1339509-57-7
M. Wt: 195.149
InChI Key: HFYAVHMLOZWPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, also known as FDMB, is an organic compound that has a wide range of applications in the scientific research field. It has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in the analysis of biological samples. In addition, FDMB has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.

Scientific Research Applications

6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, including the synthesis of other compounds, such as 2-amino-6-fluoro-8-methylbenzoxazine. It has also been used as a reagent in the analysis of biological samples, such as proteins. In addition, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not fully understood. However, it is believed that 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione binds to certain enzymes in the body and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, including the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione have been studied in a variety of organisms, including mammals, amphibians, and insects. In mammals, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been shown to inhibit certain metabolic pathways, such as the synthesis of fatty acids and cholesterol. In amphibians, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been shown to inhibit the synthesis of proteins and nucleic acids. In insects, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been shown to inhibit the synthesis of proteins and lipids.

Advantages and Limitations for Lab Experiments

The use of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in laboratory experiments has several advantages. 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is relatively inexpensive and easy to synthesize, and it can be used in a variety of experiments. In addition, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in laboratory experiments. For example, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not very soluble in water, which can limit its use in some experiments. In addition, the effects of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione on biological samples are not always predictable, which can lead to unexpected results.

Future Directions

The potential future directions of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione research are numerous. 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione could be further studied for its biochemical and physiological effects in a variety of organisms. In addition, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione could be used to synthesize a variety of compounds, such as drugs and other organic molecules. Finally, 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione could be used to develop new laboratory techniques, such as high-throughput screening of compounds for their potential therapeutic effects.

Synthesis Methods

The synthesis of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a two-step process that involves the reaction of benzoxazine with an acid chloride. In the first step, benzoxazine is reacted with an acid chloride, such as 2-chloro-6-fluoro-8-methylbenzoxazine, to form a salt intermediate. This intermediate is then treated with an alkaline solution, such as potassium hydroxide, to form 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. This method is relatively simple and inexpensive, and can be used to synthesize a variety of compounds.

properties

IUPAC Name

6-fluoro-8-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYAVHMLOZWPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

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